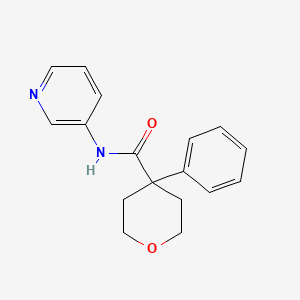
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPP is a potent inhibitor of protein synthesis in cells, making it an important tool for studying the mechanisms of translation and protein synthesis.
科学的研究の応用
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been used extensively in scientific research to study the mechanisms of translation and protein synthesis. It has been shown to inhibit protein synthesis in cells by preventing the formation of peptide bonds between amino acids. This inhibition is reversible, making 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine an important tool for studying the kinetics of protein synthesis. 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been used to study the effects of various drugs and toxins on protein synthesis and to investigate the role of translation in various cellular processes.
作用機序
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine inhibits protein synthesis by binding to the A site of the ribosome, preventing the binding of aminoacyl-tRNA to the ribosome. This prevents the formation of peptide bonds between amino acids, effectively halting protein synthesis. The inhibition is reversible, and the binding of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine to the ribosome is competitive with other ligands.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has also been shown to have antiviral activity, inhibiting the replication of certain viruses in vitro. In addition, 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine has been shown to have analgesic effects in animal models, making it a potential pain management drug.
実験室実験の利点と制限
One of the main advantages of using 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine in lab experiments is its potency as an inhibitor of protein synthesis. This allows researchers to study the kinetics of translation in a controlled manner. 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine is also reversible, allowing for the study of the recovery of protein synthesis after inhibition. However, one limitation of using 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine is its toxicity. High concentrations of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine can be toxic to cells, making it difficult to use in long-term experiments.
将来の方向性
There are many potential future directions for research involving 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine. One area of interest is the development of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine analogs with improved pharmacological properties. Another area of interest is the investigation of the role of translation in various diseases, such as cancer and viral infections. Finally, the use of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine in combination with other drugs or therapies may have synergistic effects, leading to improved treatment options for various diseases.
合成法
1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperidine with piperidine-1-carboxylic acid, followed by carbonylation with phosgene. Another method involves the reaction of 1-(3-chlorobenzyl)piperidine with piperidine-1-carboxylic acid, followed by acylation with isobutyl chloroformate. Both methods have been used successfully to produce high yields of 1-(3-chlorobenzyl)-4-(1-piperidinylcarbonyl)piperidine.
特性
IUPAC Name |
[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O/c19-17-6-4-5-15(13-17)14-20-11-7-16(8-12-20)18(22)21-9-2-1-3-10-21/h4-6,13,16H,1-3,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGDQGKCBIYHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorobenzyl)piperidin-4-yl](piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)
![1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4984335.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)

![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)
![6-(dimethylamino)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4984399.png)